2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol
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Overview
Description
2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple nitrogen atoms within its structure suggests that it may exhibit interesting biological activities, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol typically involves multi-step reactions that include the formation of various intermediates. One common synthetic route involves the following steps:
Formation of the pyrrolo[2,1-f][1,2,4]triazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the pyridin-4-ylamino group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is reacted with an amine.
Formation of the pyrazol-1-yl group: This can be accomplished through a condensation reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.
Attachment of the 2-methylpropan-2-ol group: This final step typically involves an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: Its biological activity is studied to understand its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. Alternatively, it may activate an enzyme, leading to the production of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a propan-2-ol group.
2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)butan-2-ol: Similar structure but with a butan-2-ol group instead of a propan-2-ol group.
Uniqueness
The uniqueness of 2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol lies in its specific arrangement of heterocyclic rings and functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methyl-1-[4-[4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C18H19N7O/c1-18(2,26)11-24-9-14(8-21-24)13-7-16-17(20-12-22-25(16)10-13)23-15-3-5-19-6-4-15/h3-10,12,26H,11H2,1-2H3,(H,19,20,22,23) |
InChI Key |
QJGYAMMXZANLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)NC4=CC=NC=C4)O |
Origin of Product |
United States |
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